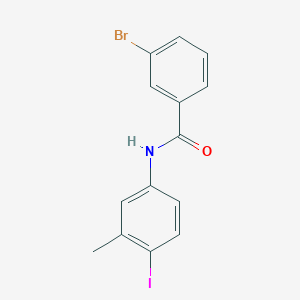![molecular formula C22H16Br2N2O3 B11540421 3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540421.png)
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with a molecular formula of
- It contains bromine, methoxy, and benzoxazole moieties, making it an intriguing molecule for study.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: C25H22Br2N2O3
.Preparation Methods
Synthetic Routes: One synthetic route involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl bromide (such as 2,4-dibromo-6-bromomethylphenol) reacts with an aryl boron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production. Optimization of reaction conditions, catalysts, and reagents ensures efficient large-scale synthesis.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like palladium catalysts, boron reagents, and base are essential. Reaction conditions include solvent choice (often DMF or DMSO) and temperature.
Major Products: Products depend on the specific reaction. For example, reduction could yield a phenolic compound, while substitution might lead to a different halogen-substituted derivative.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its interactions with other molecules.
Biology: Assess its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).
Medicine: Explore its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science, such as dyes, polymers, or liquid crystals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other brominated phenolic or benzoxazole derivatives.
Uniqueness: Highlight its specific structural features, such as the combination of bromine, methoxy, and imine functionalities.
Remember that this compound’s applications and mechanisms are still areas of active research, and ongoing studies may reveal additional insights.
Properties
Molecular Formula |
C22H16Br2N2O3 |
|---|---|
Molecular Weight |
516.2 g/mol |
IUPAC Name |
3,4-dibromo-6-methoxy-2-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O3/c1-12-3-5-13(6-4-12)22-26-17-9-14(7-8-18(17)29-22)25-11-15-20(24)16(23)10-19(28-2)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
RJRQTYYLHHIRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
![[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile](/img/structure/B11540357.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11540360.png)
![3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)

![4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)
![4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11540373.png)
![4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540375.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11540378.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540382.png)
![N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
